molecular formula C6H7BFNO2 B1287921 2-Amino-5-fluorophenylboronic acid CAS No. 1040400-87-0

2-Amino-5-fluorophenylboronic acid

Cat. No. B1287921
CAS RN: 1040400-87-0
M. Wt: 154.94 g/mol
InChI Key: ISZXCHNOGDNZSI-UHFFFAOYSA-N
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Description

2-Amino-5-fluorophenylboronic acid is a compound that belongs to the class of phenylboronic acids, which are known for their utility in various chemical reactions and as intermediates in the synthesis of pharmaceuticals. While the provided papers do not directly discuss 2-amino-5-fluorophenylboronic acid, they do provide insights into the behavior and applications of structurally related compounds. For instance, the synthesis of boronic acid derivatives is of interest due to their role in the creation of biologically active compounds and their use as pharmaceutical agents .

Synthesis Analysis

The synthesis of related boronic acid compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate described in one of the papers . Another approach includes the protection of functional groups, lithium-bromine exchange, and acidic hydrolysis, which was used to synthesize 4-amino-3-fluorophenylboronic acid . These methods highlight the importance of regioselective reactions and the careful manipulation of functional groups to obtain the desired boronic acid derivatives.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined, revealing insights into its reactivity and potential applications . The presence of fluorine and amino groups in the molecule can significantly influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical synthesis. They participate in Suzuki cross-coupling reactions, Petasis reactions, and can be used for the activation of carboxylic acids . The formation of boronate esters and Schiff bases is another important aspect of their reactivity, as demonstrated by the interaction of 2-formylphenylboronic acid with secondary amines . The ortho-substituent on phenylboronic acids can also play a crucial role in catalysis, as seen in the dehydrative condensation between carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives, such as their pKa values, are critical for their function in various applications. For instance, the pKa value of the boronic acid group can influence the binding affinity to diols at neutral pH, which is important for the development of sensors and glucose sensing materials . The stability of the boronic acid derivatives in different conditions, such as aqueous solutions, is also a key factor that determines their suitability for biological applications .

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

2-AFPBA is relevant in the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These fluorescent amino acids are crucial for constructing macromolecules like peptides and proteins without altering their native properties. They are designed for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution. This advancement has significantly contributed to the understanding of biological processes at the molecular level through optical imaging (Cheng et al., 2020).

Boronate Ester Formation and Fluorescence in Sensors

The mechanisms of boronate ester formation, including those involving 2-AFPBA, are crucial in developing sensors for carbohydrates and other compounds containing vicinal diols. The ortho-aminomethyl group in such compounds enhances diol binding at neutral pH, a key factor in carbohydrate sensing using phenylboronic acids. These mechanisms are integral to understanding the fluorescence modulation of appended fluorophores upon diol binding, advancing the field of sensors (Sun et al., 2019).

Non-Covalent Protein Fluorescence Labeling

2-AFPBA-based compounds form stable, high-affinity complexes with amino phenolic compounds, making them suitable for non-covalent protein labeling. This approach enhances fluorescence and increases the affinity of dyes to proteins, such as bovine serum albumin, thus providing a method for efficient protein labeling in biochemical research (Martínez-Aguirre et al., 2021).

Photophysical Properties in Fluorophores

2-AFPBA is involved in the study of photophysical properties of various compounds. The fluorescence effects observed in some derivatives, including those with boronic acid groups, provide insights into molecular aggregation and charge transfer processes. This research has implications in developing new fluorophores for biological and pharmaceutical applications (Budziak et al., 2019).

Bioconjugation and Multi-Bioorthogonal Labeling

The rapid formation of boron-nitrogen heterocycles, facilitated by compounds like 2-AFPBA, is a crucial aspect of bioconjugation. This chemistry enables the creation of chemically defined bioconjugates, such as immunoconjugates, by forming covalent bonds rapidly and at near-stoichiometric ratios. This method is also compatible with other bioorthogonal chemistries, allowing for complex multilabeling applications in biotechnology and materials science (Chio et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 2-Amino-5-fluorophenylboronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated .

Result of Action

The primary result of the action of 2-Amino-5-fluorophenylboronic acid is the facilitation of the Suzuki-Miyaura coupling reaction . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 2-Amino-5-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool environment (preferably refrigerated) to maintain its stability . Additionally, it should be handled in a chemical fume hood for safety .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

Future Directions

2-Amino-5-fluorophenylboronic acid is a useful research chemical . Its use in various fields has the potential to lead to the development of new pharmaceuticals, specialty chemicals, and biomaterials.

properties

IUPAC Name

(2-amino-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXCHNOGDNZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590559
Record name (2-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040400-87-0
Record name (2-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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